Mass Spectrometry: Decanol-d2 vs. Unlabeled 1-Decanol
Decanol-d2 demonstrates a clear analytical advantage over unlabeled 1-decanol for use as an internal standard in mass spectrometry. The incorporation of two deuterium atoms creates a mass difference of +2 Da, allowing the mass spectrometer to distinguish it from the naturally occurring 1-decanol analyte . This distinct mass shift is the fundamental property enabling accurate quantification. While specific data for Decanol-d2 is inferred from class behavior, the principle of using a 2-3 Da mass difference to avoid spectral overlap and correct for ion suppression is a well-established, quantifiable benefit for isotope-labeled internal standards .
| Evidence Dimension | Mass-to-charge ratio (m/z) difference for molecular ion |
|---|---|
| Target Compound Data | m/z = 160.29 (for C10H20D2O) |
| Comparator Or Baseline | Unlabeled 1-Decanol (C10H22O): m/z = 158.28 |
| Quantified Difference | +2.01 Da |
| Conditions | Low-resolution mass spectrometry (e.g., single quadrupole) for molecular ion detection. |
Why This Matters
This specific, quantifiable mass difference is the minimum requirement for a compound to serve as a valid SIL-IS for 1-decanol, ensuring no interference with the analyte signal and enabling robust, accurate quantitation in complex matrices.
